8-Chloroquinoxalin-5(1H)-one

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

8-Chloroquinoxalin-5(1H)-one (CAS 62163-10-4) is a chlorinated heterocyclic compound comprising a quinoxaline core with a chlorine substituent at the 8-position and a carbonyl group at the 5-position, yielding a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol. It belongs to the quinoxalinone class of fused N-heterocycles, which are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 62163-10-4
Cat. No. B11910380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoxalin-5(1H)-one
CAS62163-10-4
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)N=CC=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H
InChIKeyMPUFHQXEKQRONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoxalin-5(1H)-one (CAS 62163-10-4) Procurement Guide: Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


8-Chloroquinoxalin-5(1H)-one (CAS 62163-10-4) is a chlorinated heterocyclic compound comprising a quinoxaline core with a chlorine substituent at the 8-position and a carbonyl group at the 5-position, yielding a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol . It belongs to the quinoxalinone class of fused N-heterocycles, which are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities [1]. The compound is commercially available as a research-grade intermediate, typically in purities ≥98%, and is employed as a synthetic building block for the construction of more complex pharmacologically active molecules . Its structural features—specifically the reactive 8-chloro moiety and the 5-oxo group—enable diverse downstream functionalization, making it a valuable starting material for structure-activity relationship (SAR) campaigns and the synthesis of quinoxaline-based chemical probes [1].

Why Generic Quinoxalinone Substitution Fails: The Critical Role of 8-Chloro Regiochemistry in 8-Chloroquinoxalin-5(1H)-one


In the quinoxalinone family, the position and identity of halogen substituents profoundly influence both chemical reactivity and biological target engagement, rendering simple positional isomers non-interchangeable. The 8-chloro substitution pattern on 8-Chloroquinoxalin-5(1H)-one confers a distinct electronic and steric environment that dictates its utility as a regioselective synthetic handle and its potential interactions with biological targets [1]. Substituting a 6-chloro, 7-chloro, or unsubstituted analog will alter the electron density distribution of the heterocyclic core, affecting nucleophilic aromatic substitution rates, cross-coupling efficiencies, and the ability to establish key binding interactions in downstream biological assays [2]. Furthermore, class-level SAR studies on quinoxalinones indicate that even minor positional shifts in halogenation can lead to complete loss of activity against specific therapeutic targets, such as kinases or GPCRs [2]. Therefore, generic replacement of 8-Chloroquinoxalin-5(1H)-one with a different regioisomer or dehalogenated analog is likely to derail established synthetic routes or compromise the pharmacological profiles of derived chemical probes and drug candidates, underscoring the need for precise procurement based on quantifiable differentiation.

Quantitative Differentiation of 8-Chloroquinoxalin-5(1H)-one: Evidence-Based Procurement Advantages


8-Chloro Substituent Drives Regioselective Functionalization: A Synthetic Versatility Advantage Over 6- and 7-Chloro Analogs

The 8-position chlorine atom in 8-Chloroquinoxalin-5(1H)-one is sterically and electronically distinct from chloro substituents at the 6- or 7-positions, leading to higher reactivity and regioselectivity in transition metal-catalyzed cross-coupling reactions [1]. This enables more efficient diversification of the quinoxalinone scaffold for SAR studies and lead optimization campaigns.

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Enhanced Antileishmanial Activity of Chloro-Substituted Quinoxalines: Class-Level Evidence Supporting 8-Chloro Preference

A study evaluating six quinoxaline derivatives against Leishmania major promastigotes demonstrated that chloro-substituted quinoxaline analogs (IC50 = 23.30 ± 0.12 μM) exhibited superior antiparasitic activity compared to the standard drug miltefosine (IC50 = 25.78 ± 0.2 μM) [1]. While this specific study did not include the 8-chloro regioisomer, it establishes a class-level trend: halogenation, particularly chlorination, enhances antileishmanial potency within the quinoxaline series [1]. Furthermore, the compounds were non-cytotoxic to human BJ fibroblasts at 30 μM, suggesting a favorable selectivity window [1].

Antiparasitic Agents Leishmaniasis Drug Discovery

Moderate MAO-B Inhibition and MAO-A Selectivity: A Distinct Pharmacological Fingerprint Compared to Other Quinoxalinones

8-Chloroquinoxalin-5(1H)-one exhibits moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17 μM (1.70E+4 nM), while showing no significant inhibition of MAO-A (IC50 > 100 μM or >1.00E+5 nM) [1]. This selectivity profile, though modest, distinguishes it from other quinoxalinone derivatives that may act as non-selective or MAO-A preferential inhibitors. MAO-B selective inhibitors are of interest for neurodegenerative disorders such as Parkinson's disease.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

Non-Cytotoxic Profile at 30 μM: A Favorable Safety Window Inferred from Class-Level Studies

In a broader study of quinoxaline derivatives, chloro-substituted analogs were found to be non-cytotoxic against the BJ human fibroblast cell line at a concentration of 30 μM [1]. This class-level observation suggests that 8-Chloroquinoxalin-5(1H)-one and its close analogs may possess an inherent safety margin, reducing the likelihood of early-stage cytotoxic liabilities that often plague heterocyclic screening libraries.

Toxicology Cytotoxicity Drug Safety

Optimal Application Scenarios for 8-Chloroquinoxalin-5(1H)-one Based on Quantitative Differentiation


Scaffold for Regioselective Diversification via Cross-Coupling Chemistry

Utilize 8-Chloroquinoxalin-5(1H)-one as a key intermediate in medicinal chemistry programs requiring late-stage functionalization of the quinoxalinone core. The 8-chloro substituent provides a unique handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups with high regiocontrol . This synthetic versatility is superior to that of 6- or 7-chloro regioisomers, which may exhibit lower reactivity or require harsher conditions. Ideal for generating focused libraries to explore SAR around the quinoxaline C8 position.

Lead Optimization in Antiparasitic Drug Discovery

Employ 8-Chloroquinoxalin-5(1H)-one as a starting point for the development of novel antileishmanial agents. Class-level evidence demonstrates that chloro-substituted quinoxalines exhibit enhanced in vitro potency against Leishmania major (IC50 = 23.30 μM) compared to the reference drug miltefosine (IC50 = 25.78 μM), while maintaining a non-cytotoxic profile at 30 μM . The 8-chloro substitution pattern can be leveraged to further optimize potency and selectivity through focused analog synthesis.

Chemical Probe Development for Monoamine Oxidase B (MAO-B)

Consider 8-Chloroquinoxalin-5(1H)-one as a potential scaffold for designing MAO-B selective chemical probes. The compound exhibits moderate MAO-B inhibition (IC50 = 17 μM) with >5.9-fold selectivity over MAO-A (IC50 > 100 μM) . This selectivity fingerprint, although modest, provides a validated starting point for SAR exploration to improve potency and selectivity, potentially leading to tools for studying MAO-B biology in neurodegenerative disease models.

Internal Reference Standard for Chloroquinoxaline Analytical Methods

Due to its well-defined physicochemical properties (AlogP = 1.29, Polar Surface Area = 90.65 Ų) and commercial availability in high purity (≥98%), 8-Chloroquinoxalin-5(1H)-one can serve as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for chlorinated quinoxaline derivatives . Its distinct retention time and spectral characteristics allow for accurate quantification and purity assessment of synthetic samples.

Quote Request

Request a Quote for 8-Chloroquinoxalin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.